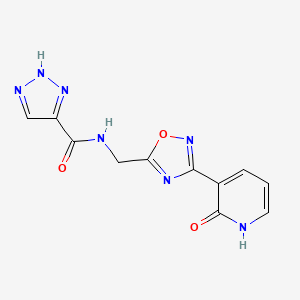![molecular formula C24H23N5O2S B2489327 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide CAS No. 1105217-77-3](/img/structure/B2489327.png)
2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The synthesis and study of complex heterocyclic compounds, such as thiazolo[4,5-d]pyridazinones, have gained significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include analgesic, anti-inflammatory, antifungal, and antibacterial properties, among others. Research into these compounds often focuses on developing novel synthetic routes, understanding their molecular structures, and exploring their chemical and physical properties to harness their potential in various applications.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like thiazolo[4,5-d]pyridazinones typically involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl-[1,3]thiazolo[4,5-d]pyridazinones was achieved in 78–87% yields via the reaction of methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, indicating the complexity and efficiency of these synthetic routes (Demchenko et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heteroatoms (N, S) in the thiazolo[4,5-d]pyridazine ring, contributing to their unique chemical properties. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structure, providing insights into their three-dimensional conformation and electronic environment. For instance, the crystal structure and vibrational properties of certain imidazo[1,2-a]pyridine derivatives have been detailed, shedding light on their structural characteristics (Chen et al., 2021).
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
A study highlighted the synthesis of new compounds similar in structure to the specified chemical, focusing on their analgesic properties. The researchers synthesized a series of new compounds, confirming their structures and purity through 1H NMR spectroscopy and liquid chromatography spectrometric analysis. These compounds showed significant analgesic effects in in vivo tests, suggesting their potential for pain management applications (Demchenko et al., 2012).
Antimicrobial Activity
Another study synthesized novel thiazoles and assessed their antimicrobial activities. The chemical structures of these compounds were confirmed through IR, 1H-NMR, Mass spectral, and Elemental analysis. The synthesized compounds were evaluated for their anti-bacterial and anti-fungal activities, showing significant effects against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Cytotoxic Activity
A study synthesized a novel compound related to the specified chemical and tested its cytotoxic activity against breast cancer cell lines and a normal cell line. The results indicated good cytotoxicity on cancerous cell lines and low toxicity on the normal cell line, suggesting potential applications in cancer therapy (Moghadam & Amini, 2018).
Antibacterial and Antifungal Properties
A study explored the synthesis of new heterocycles incorporating an antipyrine moiety, which were then evaluated as antimicrobial agents. These compounds showed promising results against various microbial strains, indicating their potential in combating infections (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-16-9-5-6-12-18(16)25-19(30)15-29-23(31)21-22(20(27-29)17-10-3-2-4-11-17)32-24(26-21)28-13-7-8-14-28/h2-6,9-12H,7-8,13-15H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLYGYCRPTBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2489247.png)




![3-(2-oxo-2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2489253.png)
![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)

![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)



![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)